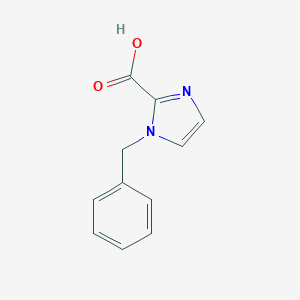

1-Benzyl-1H-imidazole-2-carboxylic acid

Descripción general

Descripción

1-Benzyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the second carbon. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

1-Benzyl-1H-imidazole-2-carboxylic acid, also known as 1-benzylimidazole-2-carboxylic Acid, is a derivative of imidazole . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

Certain imidazole-based metal-organic frameworks (mofs) have been shown to be temperature- and humidity-dependent proton conductors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

1-Benzyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Comparación Con Compuestos Similares

1H-imidazole-2-carboxylic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.

Benzimidazole: Contains a fused benzene ring, which alters its chemical reactivity and biological effects.

2-Benzyl-1H-imidazole: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 1-Benzyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Actividad Biológica

1-Benzyl-1H-imidazole-2-carboxylic acid is a compound belonging to the imidazole derivatives, recognized for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic heterocyclic structure with two nitrogen atoms in the imidazole ring. The presence of a benzyl group enhances lipophilicity, which can improve membrane permeability, while the carboxylic acid group contributes to its reactivity and biological activity.

The compound has been studied primarily for its role as an inhibitor of metallo-beta-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. Research indicates that this compound effectively binds to the active site of MBLs such as VIM-2, suggesting its potential utility in combating resistant bacterial strains.

Binding Affinity and Structural Insights

Crystallographic studies have provided insights into how modifications to the compound can enhance its binding affinity and specificity towards these enzymes. The ability to inhibit MBLs is crucial for developing effective therapeutics against infections caused by resistant bacteria .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it possesses significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Bacillus subtilis | 16 | High |

| Escherichia coli | 64 | Moderate |

| Candida albicans | >100 | Low |

The antimicrobial activity has been attributed to the low pKa of the carboxylic acid moiety, enhancing its interaction with bacterial cell membranes .

Case Studies

In a study examining the efficacy of various imidazole derivatives, this compound was compared with metronidazole, a known antibacterial agent. The results indicated that while metronidazole showed no activity against certain microorganisms, the imidazole derivative exhibited promising antibacterial properties, particularly against Gram-positive bacteria .

Applications in Drug Development

The compound's ability to inhibit metallo-beta-lactamases positions it as a lead candidate for drug development aimed at treating infections caused by resistant bacteria. Its structural characteristics allow for further modifications that could enhance its pharmacological profile.

Table 2: Structural Derivatives and Their Biological Activities

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxylic acid | Imidazole derivative | Contains a methyl group instead of a benzyl group |

| 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | Halogenated derivative | Exhibits different biological activity due to halogen substitution |

| 2-(Benzyl)-imidazole-4-carboxylic acid | Different position | May show different reactivity patterns |

These derivatives highlight how structural modifications can influence biological activity, providing pathways for further research and development.

Propiedades

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and metallo-beta-lactamase VIM-2?

A1: Metallo-beta-lactamases (MBLs) like VIM-2 are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. Understanding how molecules like this compound interact with MBLs can provide valuable insights for the development of new inhibitors. These inhibitors could potentially be used in conjunction with existing antibiotics to combat antibiotic resistance.

Q2: What does the research paper reveal about the interaction between this compound and VIM-2?

A: While the abstract provided doesn't detail specific findings, the title "Metallo-Beta-Lactamase VIM-2 in complex with this compound" [] suggests that the research successfully formed and potentially characterized the structure of a complex between the enzyme VIM-2 and the compound. This likely involved techniques like X-ray crystallography or NMR spectroscopy. Analysis of this complex can reveal how this compound binds to the active site of VIM-2, providing information about potential inhibitory mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.